molecular formula C4H11NO B044913 1-Amino-2-methylpropan-2-ol CAS No. 2854-16-2

1-Amino-2-methylpropan-2-ol

Cat. No.: B044913
CAS No.: 2854-16-2
M. Wt: 89.14 g/mol
InChI Key: LXQMHOKEXZETKB-UHFFFAOYSA-N
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Description

1-Amino-2-methylpropan-2-ol (CAS 2854-16-2) is a versatile biochemical reagent and organic compound belonging to the alkanolamine class, featuring both amine and hydroxyl functional groups. With a molecular formula of C 4 H 11 NO and a molecular weight of 89.14 g/mol, this compound serves as a valuable intermediate for the synthesis of more complex molecules in medicinal and organic chemistry. This compound is particularly recognized for its role as a key precursor in the preparation of metabolites for pharmaceuticals such as Darunavir, an antiretroviral medication. Its structure makes it a useful building block for the development of inhibitors and other bioactive compounds. Researchers utilize this compound as a polar, organic solvent in various chemical and molecular biology applications due to its ability to dissolve a wide range of chemicals. Key Properties: • CAS Number : 2854-16-2 • Molecular Formula : C 4 H 11 NO • Molecular Weight : 89.14 g/mol • Form : Typically a clear, colorless to pale yellow liquid • Density : ~0.957 g/mL at 25°C • Boiling Point : ~151°C • Flash Point : ~73°C (closed cup) Handling and Storage: Store at 2-8°C. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-2-methylpropan-2-ol
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InChI

InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQMHOKEXZETKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182760
Record name 1,1-Dimethylethanolamine
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Molecular Weight

89.14 g/mol
Source PubChem
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CAS No.

2854-16-2
Record name 1-Amino-2-methyl-2-propanol
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Record name 2-Propanol, 1-amino-2-methyl-
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Record name 1,1-Dimethylethanolamine
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Record name 1-amino-2-methylpropan-2-ol
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Advanced Synthetic Methodologies for 1 Amino 2 Methylpropan 2 Ol

Chemo- and Regioselective Synthesis of 1-Amino-2-methylpropan-2-ol

Chemo- and regioselective syntheses are fundamental in ensuring that chemical transformations occur at the desired functional group and position, which is particularly important for a bifunctional molecule like this compound.

A primary industrial and laboratory route to this compound is the hydrogenation of 2-aminoisobutyric acid or its alkyl esters. This method is valued for its directness and the availability of the starting materials. The process involves a one-step hydrogenolysis and reduction reaction where an alcoholic solution of the α-amino isobutyric acid alkyl ester reacts with hydrogen gas in the presence of a metal catalyst. nih.gov This approach is considered cost-effective, produces high yields, and is suitable for industrial-scale production with minimal environmental pollution. nih.gov

Detailed studies, such as those outlined in patent literature, have optimized the reaction conditions to maximize efficiency. nih.gov For instance, using Raney nickel as the catalyst has been shown to be effective. nih.gov The yield of this compound can exceed 85.0% based on the starting ester. nih.gov

Table 1: Optimized Conditions for Hydrogenation of α-Aminoisobutyric Acid Alkyl Ester

Parameter Condition Preferred Range
Catalyst Raney Nickel -
Catalyst to Ester Ratio (mass) 1:0.1 – 1:5 1:0.5 – 1:2
Temperature 40 – 130 °C 50 – 80 °C
Hydrogen Pressure (absolute) 15 – 30 MPa 20 – 25 MPa
Reaction Time 1 – 20 hours 3 – 10 hours
Yield >85.0% ~92%

Data sourced from patent CN103232351A. nih.gov

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, converting carbonyl compounds into amines. The process typically involves two sequential steps: the initial reaction between an amine and a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine. Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed because they can selectively reduce the imine in the presence of the starting carbonyl group.

This strategy is particularly useful for the derivatization of this compound or for synthesizing its analogues. For instance, a derivative can be synthesized via the reductive amination of 2-(2-methylphenyl)propan-2-one with ammonia, using hydrogen gas and a Raney nickel catalyst at moderate temperature and pressure to achieve a moderate to high yield. researchgate.net This demonstrates the method's utility in creating structurally diverse amino alcohols based on the this compound scaffold.

More complex derivatives of this compound are often assembled using multi-step strategies, which can be categorized as convergent or divergent.

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the final stages. This approach can be seen in the multi-step synthesis of derivatives like 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane, where this compound is prepared first and then reacted with another key intermediate, methoxyethanol, under specific catalytic conditions. researchgate.net

A divergent synthesis begins with a core molecule, such as this compound, which is then elaborated through various reactions to produce a library of structurally related compounds. rsc.org An example of this is the efficient synthesis of multi-substituted pyridines from aryl methyl ketones using this compound. researchgate.net This reaction proceeds through an oxidative cyclization process involving C-N bond cleavage and the formation of new C-C and C-N bonds, allowing for the creation of a diverse set of pyridine (B92270) derivatives from a common precursor. researchgate.net Another divergent approach involves using secondary amines as nucleophilic precursors that react with a variety of carbonyl compounds under photoredox catalysis to yield a range of 1,2-amino alcohols. mdpi.com

Stereoselective Synthesis of Chiral this compound and its Enantiomers

The development of methods for the stereoselective synthesis of chiral 1,2-amino alcohols is of significant interest due to their importance as building blocks for enantiomerically pure pharmaceuticals and as chiral ligands in asymmetric catalysis. escholarship.orgassets-servd.host

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. google.com After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral 1,2-amino alcohols.

Several types of chiral auxiliaries have proven effective:

Pseudoephedrine: Both enantiomers of pseudoephedrine can be N-acylated to form tertiary amides. The enolates of these amides undergo highly diastereoselective alkylations, and the resulting α-substituted products can be converted into highly enantiomerically enriched alcohols. acs.org

(S)-Indoline: Chiral hydrazones derived from (S)-indoline react with organolithium reagents with extremely high diastereoselectivity (up to >99% de) to form chiral hydrazines, which are then readily converted to the corresponding chiral 1,2-amino alcohols.

Sulfinamides: N-tert-Butanesulfinyl aldimines and ketimines are widely used as intermediates. Nucleophilic addition to these compounds provides protected 1,2-amino alcohols with high diastereoselectivity. For example, (R)-2-methylpropane-2-sulfinamide (a derivative of Ellman's auxiliary) can be used to direct the formation of specific stereoisomers. google.com

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis of Amino Alcohols

Chiral Auxiliary Reaction Type Key Feature Diastereomeric Excess (de)
Pseudoephedrine Amides Enolate Alkylation Highly diastereoselective alkylation with a wide range of alkyl halides. acs.org High
(S)-Indoline Hydrazones Nucleophilic Addition Reaction with organolithiums proceeds with high selectivity. Up to >99%
N-tert-Butanesulfinyl Imines Nucleophilic Addition Versatile for addition of various organometallic reagents. Good to High
(R)-2-methylpropane-2-sulfinamide Imine Formation/Addition Used to form chiral imines for subsequent diastereoselective reactions. google.com High

Enantioselective catalysis offers a more atom-economical approach to chiral synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation: Chiral iridium catalysts have been developed for the highly efficient asymmetric hydrogenation of α-amino ketones, yielding chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee) and high turnover numbers (TON up to 100,000). assets-servd.host This method is powerful for producing chiral drugs and their intermediates. assets-servd.host

Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor, such as isopropyl alcohol, in place of hydrogen gas. A notable application is the ATH of α,β-unsaturated N-(tert-butylsulfinyl)imines. The reaction is catalyzed by a ruthenium complex, which can be prepared from [RuCl₂(p-cymene)]₂ and a chiral ligand like 2-amino-2-methylpropan-1-ol. This process yields chiral allylic amines with high enantiomeric excess after removal of the sulfinyl group. The choice of the sulfinyl group's absolute configuration allows for the synthesis of the desired enantiomer of the final product.

Table 3: Overview of Enantioselective Catalytic Methods for Chiral Amino Alcohol Synthesis

Catalytic Method Catalyst System Substrate Type Product Enantioselectivity (ee) Reference
Asymmetric Hydrogenation Chiral Spiro Iridium Complex (e.g., Ir-(R)-1c) α-Amino Ketones Chiral 1,2-Amino Alcohols Up to 99.9% assets-servd.host
Asymmetric Transfer Hydrogenation [RuCl₂(p-cymene)]₂ / 2-amino-2-methylpropan-1-ol N-(tert-Butylsulfinyl)imines Chiral Allylic Sulfinamides High

Resolution Techniques for Enantiomeric Separation of this compound Compounds

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is critical for producing optically active compounds. wikipedia.org For a chiral amine like this compound, several resolution techniques can be employed.

The most common method involves reacting the racemic amine with an enantiomerically pure chiral acid, often called a chiral resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. libretexts.org Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer of the amine can be recovered by a simple acid-base reaction to remove the resolving agent. wikipedia.org The choice of resolving agent is crucial and often requires empirical testing to find one that yields diastereomeric salts with a significant solubility difference. wikipedia.org

Table 1: Common Chiral Resolving Agents for Amines This table is interactive. Click on the headers to sort.

Resolving Agent Type Rationale for Use
(+)-Tartaric Acid Chiral Acid Readily available and widely used for forming diastereomeric salts with racemic bases. libretexts.org
(-)-Mandelic Acid Chiral Acid Effective in forming crystalline diastereomeric salts that can be separated by crystallization. wikipedia.org
(+)-Camphor-10-sulfonic acid Chiral Acid A strong chiral acid used for the resolution of various racemic bases. libretexts.org
Brucine Chiral Base* A naturally occurring alkaloid, historically used, though less common now due to toxicity. libretexts.org
(-)-Malic Acid Chiral Acid Another naturally derived chiral acid used in diastereomeric salt formation. libretexts.org

Note: Chiral bases like Brucine are used to resolve chiral acids, but the principle of forming separable diastereomers is the same.

Another powerful technique for enantiomeric separation is chiral column chromatography . wikipedia.org Supercritical fluid chromatography (SFC) has proven particularly effective for separating chiral amines. wiley.com This method uses a supercritical fluid, typically carbon dioxide mixed with a co-solvent like methanol, as the mobile phase. mdpi.comnih.gov The separation occurs on a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer. wiley.comchromatographyonline.com Polysaccharide-based CSPs are commonly used for this purpose. nih.gov The enantioseparation of various primary amines has been successfully achieved using SFC, highlighting its applicability for compounds like this compound. wiley.comnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

A key green strategy in the synthesis of amino alcohols is the use of environmentally benign solvents or the elimination of solvents altogether. Water is considered an environmentally benign solvent and has been used for the aminolysis of some epoxides to give β-amino alcohols in high yields without the need for a catalyst. organic-chemistry.org Solvent-free synthesis is another highly effective approach. The reaction of epoxides with amines can be efficiently catalyzed by silica (B1680970) gel or MgO under solvent-free conditions. organic-chemistry.orgcdnsciencepub.com Microwave-assisted, solvent-free coupling on a silica gel surface has also been demonstrated as a clean and efficient method for related syntheses. organic-chemistry.org

The use of less hazardous reagents is also a cornerstone of green chemistry. For instance, the synthesis of β-amino alcohols can be achieved using propylene (B89431) carbonate instead of the more hazardous epoxides, in a solvent-less system over a zeolite catalyst. scirp.org Research has also shown that acetic acid can mediate the ring-opening of epoxides with amines in a metal- and solvent-free protocol. rsc.org

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and under milder conditions. For the synthesis of β-amino alcohols from epoxides, various catalysts have been developed to enhance sustainability.

Biocatalysis, using enzymes or whole cells, offers a highly sustainable route. ucl.ac.uk Engineered enzyme cascades have been developed to convert biomass-derived materials into amino alcohols under mild, aqueous conditions at room temperature. rsc.orgrsc.org For example, a four-enzyme cascade involving a styrene (B11656) monooxygenase (SMO), epoxide hydrolase (EH), alcohol dehydrogenase (ADH), and ω-transaminase (TA) can transform styrenyl olefins into chiral β-amino alcohols. acs.org Furthermore, natural and low-toxicity materials are being explored as catalysts. Soluble soy polysaccharide has been shown to function as a catalyst for the asymmetric amination of epoxides, proceeding under mild conditions in hydrous toluene. mdpi.comoup.com

In non-biocatalytic systems, metal-based catalysts like zinc(II) perchlorate (B79767) hexahydrate and calcium trifluoromethanesulfonate (B1224126) have been shown to be highly efficient for the ring-opening of epoxides by amines, often under solvent-free conditions. organic-chemistry.org Heterogeneous catalysts, such as large-pore zeolites (e.g., Na-Y zeolite), are also attractive as they are highly active, reusable, and facilitate solvent-free reactions. organic-chemistry.orgscirp.org

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient processes. manetco.be A key strategy is the shift from traditional batch processing to continuous flow manufacturing. cetjournal.it Flow chemistry offers superior mixing and heat transfer, allowing for better control over reaction conditions, which can lead to higher yields, improved safety, and reduced waste. pharmasalmanac.com This approach reduces the need for large volumes of solvents and can significantly lower both capital and operating costs. cetjournal.itpharmasalmanac.com The ultimate goal of process intensification in pharmaceutical synthesis is to achieve end-to-end continuous manufacturing, from starting materials to the final active pharmaceutical ingredient (API). pharmafeatures.com

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A synthesis with high atom economy maximizes the use of starting materials and minimizes waste. For example, the synthesis of this compound via the direct amination of isobutylene (B52900) oxide is a highly atom-economical route, as all atoms from both reactants are incorporated into the final product.

Theoretical Atom Economy Calculation:

Reaction: Isobutylene Oxide (C₄H₈O) + Ammonia (NH₃) → this compound (C₄H₁₁NO)

Molar Mass of Reactants: 72.11 g/mol (C₄H₈O) + 17.03 g/mol (NH₃) = 89.14 g/mol

Molar Mass of Product: 89.14 g/mol (C₄H₁₁NO) nih.gov

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100

Atom Economy (%) = (89.14 / 89.14) x 100 = 100%

This calculation demonstrates that, theoretically, this synthetic pathway is perfectly atom-economical, representing an ideal green chemistry process. rsc.org

Mechanistic Investigations of 1 Amino 2 Methylpropan 2 Ol Reactions

Computational Chemistry and Quantum Mechanical Studies

Computational methods are powerful tools for investigating reaction mechanisms, providing insights into molecular structures, electronic properties, and transition states that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. Numerous DFT studies have been performed on the isomer 2-amino-2-methyl-1-propanol (B13486) (AMP), particularly to understand its reaction with CO₂. nih.gov

These studies often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or 6-311++G(d,p) to optimize molecular geometries and calculate energies. nih.govresearchgate.net A continuum solvation model (like SMD or IEF-PCM) is frequently used to simulate the aqueous environment in which these reactions typically occur. nih.govresearchgate.net

Key findings from DFT studies on AMP include:

Reaction Mechanism Elucidation: DFT calculations have been used to map the potential energy surface for the reaction of AMP with CO₂. These studies show that the reaction can proceed via a two-step mechanism involving a zwitterion intermediate to form a carbamate (B1207046), or through a single-step termolecular reaction involving AMP, H₂O, and CO₂ to form a bicarbonate. nih.gov

Thermodynamic and Kinetic Parameters: Researchers have calculated activation energies for various reaction steps. For instance, the activation energy for the forward reaction of AMP with CO₂ to form a zwitterion was calculated to be approximately 23.9 kJ/mol. researchgate.net

Structural and Electronic Properties: DFT, combined with Natural Bond Orbital (NBO) analysis, has been used to elucidate the crystal structure and electronic properties of AMP-carbamate, providing insights into bonding and charge distribution. rsc.org

Table 2: Representative DFT Calculation Parameters for AMP Studies

Parameter Example Value/Method Application Source
Functional B3LYP, M06-2X Geometry Optimization, Energy Calculation nih.govnih.gov
Basis Set 6-31G(d), 6-311++G(d,p), aug-cc-pVTZ Defines the atomic orbitals for calculation nih.govnih.gov
Solvation Model SMD, IEF-PCM Simulates solvent effects (e.g., water) nih.gov

These computational approaches would be directly applicable to studying the structural and electronic properties of 1-amino-2-methylpropan-2-ol, predicting its reactivity and comparing it to its isomer.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamic processes of reactions. Ab initio MD simulations, which use quantum mechanical forces, have been particularly insightful for studying reactions of AMP.

A key application has been to explain the unexpectedly high rate of CO₂ absorption by aqueous AMP. rsc.org MD simulations combined with metadynamics revealed that the free energy barrier for base-catalyzed CO₂ hydration is lower in aqueous AMP compared to other amines of similar basicity. rsc.org This was largely attributed to entropic effects related to the organization of water molecules near the amine's nitrogen atom. rsc.org The simulations suggest that the steric hindrance in AMP influences the local water structure in a way that facilitates the reaction with CO₂, preferentially following a mechanism mediated by a single water molecule. rsc.org

MD simulations have also been used to assess the binding stability of larger, more complex molecules that incorporate the this compound moiety as a structural fragment. mdpi.com In such studies, force fields like CHARMm36 are used to parameterize the molecules, and the simulations are run to evaluate protein-ligand interactions and binding stability over time. mdpi.com These simulations are crucial in fields like drug design to understand how a molecule interacts with its biological target. mdpi.com

Ab Initio Calculations and Master Equation Modeling of Reaction Steps

The atmospheric degradation of this compound (AMP), initiated by hydroxyl (OH) radicals, has been a subject of detailed theoretical investigation using high-level quantum chemistry calculations and master equation modeling. nih.govresearchgate.net These computational approaches provide deep insights into the reaction kinetics and mechanisms at a molecular level.

Theoretical studies have employed density functional theory (DFT) methods, such as M06-2X with an augmented correlation-consistent basis set (aug-cc-pVTZ), to map out the potential energy surface of the AMP + OH reaction. researchgate.netwhiterose.ac.ukuio.no These calculations are crucial for identifying the primary reaction pathways, which predominantly involve hydrogen atom abstraction from different sites on the AMP molecule. The main abstraction sites are the methyl (-CH₃) groups, the methylene (B1212753) (-CH₂-) group, and the amino (-NH₂) group. nih.govresearchgate.net Hydrogen abstraction from the hydroxyl (-OH) group is considered negligible under typical atmospheric conditions. nih.govwhiterose.ac.ukuio.no

The branching ratios for the different hydrogen abstraction pathways are a key output of these models. Theoretical predictions indicate that the major reaction channel is abstraction from the -CH₂- group, accounting for over 70% of the reaction. nih.govresearchgate.netwhiterose.ac.ukuio.no

Table 1: Theoretical Kinetic Parameters for the OH-Initiated Degradation of this compound

Parameter Theoretical Value Method/Conditions Reference
Overall Rate Coefficient (ktotal) 3.6 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ M06-2X/aug-cc-pVTZ, 298 K nih.gov
Temperature-Dependent Rate k(T) = 5.2 × 10⁻¹² exp(505/T) Aligned to experimental data nih.govresearchgate.netwhiterose.ac.ukuio.no
H-Abstraction Branching Ratio (-CH₂-) >70% M06-2X/aug-cc-pVTZ nih.govresearchgate.netwhiterose.ac.ukuio.no
H-Abstraction Branching Ratio (-NH₂) 5–20% M06-2X/aug-cc-pVTZ nih.govresearchgate.netwhiterose.ac.ukuio.no
H-Abstraction Branching Ratio (-CH₃) 5–10% M06-2X/aug-cc-pVTZ nih.govresearchgate.netwhiterose.ac.ukuio.no

Investigation of Electrostatic Potential Distribution and Reactivity

The reactivity of this compound is intrinsically linked to its molecular electrostatic potential (MEP) distribution. The MEP surface illustrates the charge distribution within the molecule and is a powerful tool for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net For AMP, the presence of highly electronegative oxygen and nitrogen atoms results in a non-uniform distribution of electron density.

Computational methods, particularly DFT, are used to calculate the MEP surface. researchgate.net In the case of AMP, the MEP would show regions of negative potential (electron-rich) concentrated around the lone pairs of the nitrogen atom in the amino group and the oxygen atom in the hydroxyl group. These sites are the primary centers for electrophilic attack and for forming hydrogen bonds with electrophilic species or hydrogen-bond donors. mdpi.com Conversely, regions of positive potential (electron-poor) are located around the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups, making them susceptible to attack by nucleophiles or acting as hydrogen-bond donors. mdpi.com

This electrostatic landscape governs AMP's role in various reactions. For example, in the context of CO₂ capture, the negative potential at the nitrogen atom allows AMP to act as a base catalyst. researchgate.netresearchgate.net Ab initio molecular dynamics simulations have shown that the steric hindrance around the nitrogen atom, combined with its basicity, influences the interaction with water molecules and CO₂. rsc.org The reorganization of water molecules around the basic nitrogen site, influenced by hydrogen bonding and steric effects, plays a crucial role in the thermodynamics and kinetics of CO₂ absorption. rsc.org The electrostatic environment dictates the stability of transition states and the free energy barrier for reactions, such as the base-catalyzed hydration of CO₂. rsc.org

Table 2: Predicted Reactive Sites of this compound Based on Electrostatic Potential

Molecular Region Electrostatic Potential Predicted Reactivity
Nitrogen Atom (Amine) Negative (Electron-rich) Site for electrophilic attack, protonation, base catalysis
Oxygen Atom (Hydroxyl) Negative (Electron-rich) Site for electrophilic attack, hydrogen bond acceptor
Amine Hydrogens (-NH₂) Positive (Electron-poor) Site for nucleophilic attack, hydrogen bond donor
Hydroxyl Hydrogen (-OH) Positive (Electron-poor) Site for nucleophilic attack, hydrogen bond donor

Elucidation of Reaction Intermediates and Transition States

The elucidation of transient species, such as reaction intermediates and transition states, is fundamental to understanding the detailed, step-by-step mechanism of reactions involving this compound. Computational chemistry provides essential tools for identifying and characterizing these fleeting structures.

In the reaction of AMP with CO₂ in aqueous solutions, DFT calculations have been used to investigate the reaction pathways. researchgate.net These studies involve optimizing the geometries of transition states and performing intrinsic reaction coordinate (IRC) calculations to confirm that the identified transition state connects the reactants and products. researchgate.net For the CO₂ absorption process, a two-step mechanism is often proposed, proceeding through a zwitterionic intermediate. researchgate.netresearchgate.net The formation of this zwitterion has a specific activation energy, and its subsequent decomposition or conversion to a more stable product, like bicarbonate, also proceeds through distinct transition states. researchgate.net

Table 3: Calculated Activation Energies for CO₂ Reaction with AMP

Reaction Step Calculated Activation Energy (kJ/mol) Computational Method Reference
AMP + CO₂ → Zwitterion (Forward) 23.91 SMD/IEF-PCM/B3LYP/6-31G(d) researchgate.net

In the context of atmospheric oxidation by OH radicals, the initial reaction proceeds via several transition states corresponding to hydrogen abstraction from the -CH₃, -CH₂-, and -NH₂ groups. nih.govuio.no The radicals formed as intermediates subsequently react with molecular oxygen to form peroxy radicals. The atmospheric degradation mechanism, outlined by theoretical studies, predicts the formation of several key products arising from these intermediates. researchgate.netwhiterose.ac.ukuio.no The major predicted gas-phase product is 2-amino-2-methylpropanal (B8471781), formed from the radical intermediate generated by H-abstraction at the -CH₂- group. whiterose.ac.ukuio.no Other minor primary products identified through the characterization of their respective intermediate pathways include propan-2-imine, 2-iminopropanol, acetamide, and 2-methyl-2-(nitroamino)-1-propanol (B587109). researchgate.netwhiterose.ac.ukuio.no

Advanced Applications of 1 Amino 2 Methylpropan 2 Ol in Catalysis and Materials Science

1-Amino-2-methylpropan-2-ol as a Ligand in Transition Metal Catalysis

The presence of both nitrogen and oxygen donor atoms allows this compound (and its common isomer 2-amino-2-methyl-1-propanol (B13486), AMP) to function effectively as a bidentate ligand, chelating to metal centers to form stable complexes. This has been exploited in the field of transition metal catalysis.

The amino alcohol framework is a cornerstone in the design of chiral ligands for asymmetric catalysis, which is essential for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.net While this compound itself is achiral, it serves as a critical starting material for constructing more complex chiral ligands.

A significant application is in the synthesis of bis(oxazoline) (BOX) ligands. These C2-symmetric ligands are renowned for their effectiveness in a wide range of metal-catalyzed asymmetric reactions. Research has demonstrated a synthetic route to bis(oxazoline) ligands starting from the reaction of 2-amino-2-methyl-1-propanol with a dinitrile, such as 4-iodophthalonitrile, in the presence of a zinc triflate catalyst. chemicalbook.com The resulting BOX ligand can then be complexed with various transition metals to create potent asymmetric catalysts.

Furthermore, the achiral amino alcohol itself can be used as a ligand in a catalyst system for diastereoselective reactions. A highly efficient Ruthenium (Ru) catalyst, based on an achiral 2-amino-2-methylpropan-1-ol ligand, was developed for the asymmetric transfer hydrogenation (ATH) of chiral N-(tert-butylsulfinyl)imines. bldpharm.com This catalytic system demonstrated high efficacy for both aromatic and challenging aliphatic sulfinylimines, using isopropyl alcohol as the hydrogen source. The process yields highly enantiomerically enriched α-branched primary amines, which are valuable chiral building blocks. bldpharm.com

Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of catalysis alongside metal and enzyme catalysis. Chiral amino alcohols are a key structural motif in many successful organocatalysts, most notably in the widely used proline and prolinol-derived catalysts for reactions like asymmetric aldol (B89426) and Michael additions. unibo.itopenrepository.comnih.gov These catalysts often rely on an enamine or iminium ion mechanism, where the secondary amine of the catalyst is crucial.

While the amino alcohol structure is fundamental to the field, specific organocatalysts derived directly from this compound are not widely reported in scientific literature. The development in this area has largely focused on catalysts derived from natural amino acids like proline, which possess a secondary amine within a rigid cyclic structure. unibo.itnih.gov However, the principles established with these systems underscore the potential of chiral derivatives of compounds like this compound to be developed into novel organocatalysts for various asymmetric transformations.

The utility of this compound extends to its participation in important synthetic reactions, including functional group transformations and cross-coupling reactions. thermofisher.com

As a functional group transformation, its role as a ligand in the asymmetric transfer hydrogenation of imines to chiral amines is a prime example. bldpharm.com Additionally, it is used as a building block in the synthesis of other functional molecules. For instance, 2-amino-2-methyl-1-propanol reacts with carbonyl compounds in the presence of an acid-activated clay catalyst to form oxazolidines, which are important heterocyclic compounds and can serve as chiral auxiliaries. chemicalbook.com

In the context of cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds, this compound can be employed as a nucleophile. Patent literature describes its use in a C-N cross-coupling reaction with 2-bromo-1,3,4-thiadiazole. ambeed.com In this reaction, the primary amine of this compound displaces the bromine atom on the heterocyclic ring, facilitated by a base in a high-temperature reaction, to yield the corresponding N-substituted product. ambeed.com

Role of this compound in CO2 Capture Technologies

One of the most significant industrial applications of 2-amino-2-methyl-1-propanol (AMP), an isomer of this compound, is in post-combustion CO₂ capture. Its properties as a sterically hindered amine offer advantages over traditional amine solvents like monoethanolamine (MEA).

The mechanism of CO₂ capture by aqueous AMP solutions is twofold. As a primary amine, it can react directly with CO₂ to form a carbamate (B1207046). However, due to the steric hindrance provided by the methyl groups adjacent to the amine, the resulting carbamate is relatively unstable. researchgate.net This instability facilitates the hydrolysis of the carbamate to produce bicarbonate and regenerate the free amine, allowing for a theoretical maximum loading capacity of 1 mole of CO₂ per mole of amine. thermofisher.com

Concurrently, AMP acts as a base to catalyze the hydration of CO₂ to bicarbonate. acs.org Molecular dynamics simulations have shown that AMP enhances the CO₂ absorption rate compared to tertiary amines of similar basicity, largely due to entropic effects related to the organization of water molecules near the amine's nitrogen atom. acs.org

Despite its advantages, AMP is subject to degradation under the high temperatures and oxidative conditions of industrial CO₂ capture processes. nih.gov Studies have identified the primary degradation products under both thermal and oxidative stress. researchgate.net Thermal degradation, especially in the presence of CO₂, primarily leads to the formation of 4,4-dimethyl-2-oxazolidinone and other secondary products. researchgate.net Oxidative degradation proceeds via a radical mechanism and yields a different set of products. researchgate.net

Table 1: Major Identified Degradation Products of 2-Amino-2-methyl-1-propanol (AMP) in CO₂ Capture Conditions.
ConditionMajor Degradation ProductsReference
Thermal Stress4,4-dimethyl-2-oxazolidinone (DMOZD), 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol (AMPAMP), Ammonia, Acetone
Oxidative StressAmmonia, Acetone, 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone (DMOZD), Formate researchgate.net
Oxidative Stress (in CESAR1 blend)Formic acid, N-(2-hydroxy-1,1-dimethylethyl)glycine, Formaldehyde

To optimize performance and mitigate the drawbacks of single-amine systems, blended solvents containing AMP have been extensively researched. The goal is to combine the high absorption capacity and favorable kinetics of one amine with the stability or low regeneration energy of another.

The most prominent example is the CESAR1 solvent, a blend of AMP (typically ~3.0 M) and piperazine (B1678402) (PZ, ~1.5 M). mdpi.com This non-proprietary blend was developed to offer better performance than the benchmark 30 wt% MEA solution. medchemexpress.com Piperazine acts as a rate promoter, significantly enhancing the kinetics of CO₂ absorption, while AMP contributes to the high loading capacity and lower heat of absorption. However, research shows that the amines can degrade faster when blended together under oxidative stress compared to when they are separate. mdpi.com

Blends of AMP with other amines, such as MEA, have also been investigated. In these mixtures, MEA can act to protect AMP from oxidative degradation to some extent. researchgate.net The development of such blended systems represents a key strategy for advancing amine-based CO₂ capture technology, aiming for a balance of efficiency, stability, and cost.

Table 2: Examples of Blended Amine Solvents Containing 2-Amino-2-methyl-1-propanol (AMP).
Solvent SystemCompositionKey FindingsReference
CESAR13.0 M AMP + 1.5 M Piperazine (PZ)Known to perform better than 30 wt% MEA, with lower energy consumption. PZ acts as a rate promoter. AMP is more resistant to oxidative stress than PZ, but the blend degrades faster than the single amines. mdpi.commedchemexpress.com
AMP / MEAVarying concentrationsIncreasing the initial MEA concentration in the mixture decreased the amount of AMP loss, indicating MEA protects AMP from oxidation. researchgate.net
AMP / Piperazine (PZ)40 wt% total amines (1:2 molar ratio AMP:PZ)Demonstrated enhanced absorption rates compared to traditional solvents like MEA for CO₂ uptake from natural gas streams. illinois.edu

Impact of this compound on Solvent Stability and Regeneration

This compound (AMP) demonstrates significant advantages in solvent stability and regeneration, particularly in the context of post-combustion carbon capture. Its unique sterically hindered amine structure contributes to a lower heat of reaction and reduced carbamate stability compared to conventional amines like monoethanolamine (MEA). europa.eu This characteristic is pivotal for the energy efficiency of the CO2 capture process, as the energy required for solvent regeneration is a major operational cost.

Research indicates that AMP-based solvents can be regenerated at higher temperatures and pressures than MEA-based systems. For instance, an AMP solvent can be regenerated at approximately 140°C and 3.5 bar, in contrast to MEA's 120°C and 1.8 bar. europa.eu This results in a significantly lower reboiler duty, with studies showing a 25.6% reduction compared to MEA processes. europa.eu The regeneration efficiency of AMP has been shown to increase with temperature, reaching up to 98.3% in the range of 358 to 403 K. ambeed.com In non-aqueous solutions, AMP can be effectively regenerated at even lower temperatures of 80–90 °C, achieving over 90% CO2 absorption efficiency in a continuous cycle. This use of organic solvents instead of water can also mitigate amine loss through degradation and evaporation.

From a stability perspective, AMP exhibits greater resistance to both thermal and oxidative degradation than MEA. europa.euchemsrc.com While it is stable up to 140°C under a nitrogen atmosphere without CO2, its degradation increases in the presence of CO2. Oxidative degradation, a common issue in amine-based capture systems, proceeds through a radical mechanism for AMP. The primary degradation products identified include acetone, 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone, and formate. Despite this, the degradation rates are notably slower than those for MEA. europa.eu Blending AMP with other amines, such as piperazine (PZ), has been explored to enhance performance. Such blends leverage the high CO2 capacity of AMP and the fast reaction kinetics of PZ, while maintaining a low energy requirement for regeneration and good resistance to degradation. beilstein-journals.org

Table 1: Regeneration Parameters of AMP-based Solvents

Parameter Value Reference
Optimal Regeneration Temperature 383 K (110 °C) ambeed.com
Regeneration Efficiency at Optimal Temp. 94.0% - 98.3% ambeed.com
Regeneration Temp. (Non-aqueous) 80 - 90 °C
Regeneration Temp. (Aqueous, Pressurized) 140 °C europa.eu
Regeneration Pressure (Aqueous, Pressurized) 3.5 bar europa.eu

Table 2: Comparative Performance of AMP vs. MEA in CO2 Capture

Feature This compound (AMP) Monoethanolamine (MEA) Reference
Theoretical CO2 Loading Capacity 1 mol CO2 / mol amine 0.5 mol CO2 / mol amine europa.eu
Reboiler Duty Reduction 25.6% lower than MEA Standard europa.eu
Power Plant Efficiency Penalty 7.1 percentage points 9.1 percentage points europa.eu
Thermal & Oxidative Stability More stable Less stable europa.euchemsrc.com

This compound in the Synthesis of Advanced Materials

Precursor for Polymer and Resin Synthesis

This compound serves as a versatile precursor and additive in the synthesis of a variety of polymers and resins. Its bifunctional nature, possessing both a primary amine and a tertiary hydroxyl group, allows it to participate in diverse polymerization reactions. It is utilized as an intermediate in the production of complex organic molecules and polymers. google.com

Furthermore, AMP is employed in the synthesis of resins for paints and coatings. biosynth.com It acts as an efficient amine for neutralizing acid-functional resins, a crucial step in the formulation of water-based coatings. atamankimya.com Its use in these applications helps to control pH, improve stability, and reduce the volatile organic compound (VOC) content, as it is exempt from VOC regulations by the US EPA. Research has also explored the synthesis of novel monomers using derivatives of this compound for creating functional polymers, such as amino-functional (meth)acryl polymers. beilstein-journals.org

Applications in Surface Chemistry and Coatings

This compound is widely employed in surface chemistry and the formulation of coatings, where it functions as a multifunctional additive. advancionsciences.com Marketed frequently as AMP-95, it is valued for its ability to act as a powerful co-dispersant for pigments and fillers in water-based paint formulations. advancionsciences.com Its efficacy as a dispersant helps to ensure uniform pigment distribution, leading to improved color and opacity in the final coating.

A primary role of AMP in coatings is as a neutralizing agent and pH buffer. bldpharm.com It efficiently neutralizes acidic components in resin systems, such as acrylic and epoxy resins, which is essential for the stability of latex emulsions. advancionsciences.comatamankimya.com By maintaining a stable alkaline pH, it helps prevent issues like viscosity changes and coagulation during storage and application. Its relatively low odor and high base strength make it a preferred alternative to other amines. atamankimya.com

Beyond its dispersing and neutralizing capabilities, AMP provides corrosion resistance. It is used as a corrosion inhibitor in steam-condensate lines and helps to prevent flash rusting when waterborne coatings are applied to metal substrates. advancionsciences.comatamankimya.com Its thermal stability and resistance to yellowing are additional benefits that contribute to the durability and aesthetic longevity of coatings. advancionsciences.com The European Chemicals Agency (ECHA) notes its use in coating products and inks. europa.eu

Integration into Nanomaterials and Drug Delivery Systems

The application of this compound extends to the fields of nanomaterials and drug delivery, primarily as a building block or functional reagent in their synthesis. Although direct integration into final nanoparticle structures is a niche application, its role as a precursor is significant. It is used in the synthesis of various organic molecules that can be incorporated into more complex systems. chemsrc.com

In the context of drug delivery, AMP is used in the synthesis of active pharmaceutical ingredients (APIs) and can be a component in the creation of molecules like cationic lipids. ambeed.com Cationic lipids are crucial components of lipid nanoparticle (LNP) systems, which are a prominent platform for the delivery of nucleic acid-based therapeutics. The amino group of AMP is key to creating the cationic headgroup of the lipid, which facilitates the encapsulation of negatively charged genetic material and its subsequent delivery into cells.

In the field of nanomaterials, AMP derivatives can be used as capping agents to control the growth and stabilize quantum dots (QDs). ambeed.com The amine and hydroxyl groups can coordinate to the surface of the nanocrystals, preventing aggregation and passivating surface defects, which is critical for maintaining their unique optical and electronic properties. Its role as a biochemical reagent also suggests its use in the biofunctionalization of nanoparticle surfaces for life science applications. chemsrc.commedchemexpress.com

Spectroscopic and Analytical Characterization of 1 Amino 2 Methylpropan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-amino-2-methylpropan-2-ol. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space connectivities.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to its unique proton environments. In a typical spectrum, the two methyl groups (CH₃) appear as a singlet, integrating to six protons. The methylene (B1212753) protons (CH₂) adjacent to the amine group appear as another distinct signal, while the protons of the amine (NH₂) and hydroxyl (OH) groups are also observable. The chemical shifts can vary depending on the solvent used. For example, in DMSO-d₆, the methyl protons appear around 1.14 ppm (singlet, 6H), the methylene protons as a doublet at approximately 3.16 ppm, a singlet for the hydroxyl proton at 4.67 ppm, and a broad singlet for the amine protons at 6.21 ppm. ambeed.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the quaternary carbon bonded to the hydroxyl group, the two equivalent methyl carbons, and the methylene carbon attached to the nitrogen atom.

2D NMR: To unambiguously assign the structure, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For a derivative of this compound, COSY would show correlations between protons that are coupled through two or three bonds, helping to confirm the connectivity of the carbon backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the definitive assignment of which protons are attached to which carbons. For instance, the signal for the methylene protons in the ¹H spectrum would correlate with the methylene carbon signal in the ¹³C spectrum.

Below is an interactive data table summarizing the typical ¹H NMR spectral data for this compound.

Proton Chemical Shift (ppm) Multiplicity Integration
Methyl (2 x CH₃)~1.14Singlet6H
Methylene (CH₂)~3.16Doublet2H
Hydroxyl (OH)~4.67Singlet1H
Amine (NH₂)~6.21Broad Singlet1H
Note: Data obtained in DMSO-d₆. Chemical shifts are approximate and can vary based on experimental conditions. ambeed.com

Deuterium (B1214612) labeling is a powerful tool used in conjunction with NMR and other analytical techniques to trace reaction pathways and understand reaction mechanisms. researchgate.netacs.org In studies involving this compound, deuterium-labeled analogs, such as this compound-d₆, can be synthesized and utilized. medchemexpress.commedchemexpress.com By substituting specific protons with deuterium, researchers can follow the fate of these atoms in a chemical or biological transformation. This approach is particularly valuable for investigating enzyme mechanisms, understanding rearrangement reactions, and determining the origin of specific atoms in a product. The use of deuterium can also affect the pharmacokinetic and metabolic profiles of drug candidates. medchemexpress.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the amine (N-H), hydroxyl (O-H), and alkyl (C-H) functional groups. libretexts.orgsavemyexams.com The O-H stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹, with the broadening resulting from hydrogen bonding. savemyexams.comdocbrown.info The N-H stretching vibrations of the primary amine group usually appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range. libretexts.org

Raman spectroscopy also provides information about these vibrations. While O-H stretching bands are often weak in Raman spectra, the C-C and C-N skeletal vibrations can be observed. mdpi.com

The vibrational spectra of this compound are influenced by intermolecular hydrogen bonding. researchgate.net The positions and shapes of the O-H and N-H stretching bands in the IR spectrum are particularly sensitive to the strength and nature of these interactions. docbrown.info In condensed phases (liquid or solid), the hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, leading to complex intermolecular associations. nih.gov Studies on related amino alcohols have shown that these hydrogen bonds can form extensive networks, influencing the physical properties of the compound. researchgate.net Detailed vibrational analysis, often supported by computational calculations, can provide insights into the specific hydrogen bonding motifs present in the solid state or in solution.

The following table summarizes the characteristic IR absorption frequencies for this compound.

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
O-HStretching (H-bonded)3500 - 3200 (broad)
N-HStretching3500 - 3300
C-HStretching3000 - 2850
C-HBending1470 - 1350
C-OStretching1320 - 1210
Note: These are general ranges and can vary based on the sample state and intermolecular interactions. libretexts.orgsavemyexams.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. chemicalbook.comchemsrc.com It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.orgtutorchase.com

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound (89.14 g/mol ). nih.govsigmaaldrich.com Electron ionization (EI) is a common technique that causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can aid in identification. nist.gov

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the oxygen atom. savemyexams.comsavemyexams.com For amines, cleavage of the carbon-carbon bond alpha to the nitrogen atom is a characteristic fragmentation. tutorchase.com In this compound, a prominent fragment would likely result from the loss of a methyl group (M-15) to form a stable oxonium or immonium ion.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. nih.gov This is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound (C₄H₁₁NO), HRMS can confirm this specific formula by measuring its exact mass to a high degree of precision. nih.gov HRMS is an indispensable tool in the characterization of new derivatives and in metabolic studies to identify unknown metabolites.

Collision-Induced Dissociation (CID) Studies

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions to elucidate their structure. wikipedia.org In CID, precursor ions are accelerated and collided with neutral gas molecules, causing them to break apart into product ions. wikipedia.org The resulting fragmentation pattern provides valuable information about the molecule's connectivity and functional groups.

For this compound (C₄H₁₁NO, molecular weight: 89.14 g/mol ), the protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of 90.1. nih.govscbt.com Upon CID, several characteristic fragmentation pathways are expected based on the general fragmentation rules for amines and alcohols. libretexts.orgmiamioh.edu

Key fragmentation processes for protonated this compound would likely include:

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines, leading to a significant peak at m/z 73.1.

Loss of Water (H₂O): Characteristic of alcohols, this would produce a fragment ion at m/z 72.1. savemyexams.com

α-Cleavage: The cleavage of the C-C bond adjacent to the amine or hydroxyl group is a predominant fragmentation mode. miamioh.edu

Cleavage between C1 and C2 would result in the loss of a CH₂NH₂ radical, forming a stable tertiary carbocation, (CH₃)₂C⁺OH, at m/z 59.1.

Alternatively, cleavage could lead to the formation of a CH₂NH₃⁺ ion at m/z 30.1.

These fragmentation patterns are crucial for the structural confirmation of this compound and for distinguishing it from its isomers, such as 2-Amino-2-methyl-1-propanol (B13486). The study of derivatives, like 1-bromo-2-methylpropan-2-ol, can also be aided by CID to understand their structure through the analysis of protonated heterodimers. science.gov

Table 1: Predicted Major Fragment Ions of Protonated this compound in CID Studies

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
90.173.1NH₃ (17.0)Loss of Ammonia
90.172.1H₂O (18.0)Loss of Water savemyexams.com
90.159.1•CH₂NH₂ (30.0)α-Cleavage
90.130.1C₃H₇O• (59.1)α-Cleavage

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. savemyexams.com For this compound, both gas and liquid chromatography methods are employed to ensure purity and analyze its presence in various matrices.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. savemyexams.com It is highly effective for assessing the purity of this compound by detecting volatile impurities such as residual solvents or unreacted starting materials. Commercial grades of this compound often specify a minimum purity of 98.0% as determined by GC. avantorsciences.com

When coupled with a mass spectrometer (MS), GC-MS allows for the definitive identification and quantification of separated components. This is particularly useful for identifying and quantifying isomeric impurities, such as 2-Methylamino-2-methyl-1-propanol, which may be present in commercial batches. Furthermore, GC-MS is a primary method for identifying and quantifying degradation products in studies of related amines like 2-Amino-2-methyl-1-propanol (AMP). researchgate.net While only compounds with boiling points typically below 300-500°C can be analyzed, this compound, with a boiling point of 151°C, is well-suited for this technique. researchgate.netchemicalbook.com

Table 2: Illustrative GC-MS Parameters for Purity Analysis of Amines

ParameterTypical SettingPurpose
Column Capillary column (e.g., DB-5ms, HP-5)Provides high-resolution separation of volatile compounds.
Injector Temperature 250°CEnsures rapid volatilization of the sample.
Carrier Gas Helium or NitrogenInert mobile phase to carry the sample through the column. savemyexams.com
Oven Program Initial temp ~50-70°C, ramp to ~250°CSeparates compounds based on their boiling points and column interactions.
MS Detector Electron Ionization (EI)Fragments molecules into a reproducible pattern for identification.
MS Scan Range m/z 30-300Detects the molecular ion and key fragment ions of the target and impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds. creative-biostructure.com For amino alcohols like the related isomer 2-Amino-2-methylpropan-1-ol, reversed-phase (RP) HPLC methods have been developed. sielc.com A typical RP-HPLC setup uses a nonpolar stationary phase and a polar mobile phase. creative-biostructure.com For amine analysis, a mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid or phosphoric acid to ensure good peak shape and retention. sielc.com This technique is scalable and can be used for isolating impurities in preparative separations. sielc.com

Ion Chromatography (IC) is a subtype of HPLC that separates ions based on their interactions with an ion-exchange resin. researchgate.net This method is exceptionally well-suited for analyzing ionic species that may be present as degradation products in amine solutions. researchgate.net Cation-exchange chromatography can be used to determine the loss of the parent amine over time, while anion-exchange chromatography can identify and quantify acidic degradation products. researchgate.net IC is a valuable tool in stability studies of aqueous amine solutions used in applications like carbon capture, where degradation is a significant concern. researchgate.net The analysis of various amines, including ethanolamines, is a common application of IC. lcms.cz

Table 3: Representative Liquid Chromatography Conditions for Amine Analysis

TechniqueStationary PhaseMobile Phase ExampleDetectionApplication
HPLC (Reversed-Phase) C18 (nonpolar)Acetonitrile / Water with Formic Acid sielc.comUV, Mass Spectrometry (MS)Purity assessment, separation from non-ionic impurities. sielc.com
Ion Chromatography (Cation-Exchange) Cation-exchange resinAqueous acid eluent (e.g., Methanesulfonic acid) lcms.czSuppressed ConductivityQuantification of the primary amine and other cationic species. researchgate.net
Ion Chromatography (Anion-Exchange) Anion-exchange resinAqueous base eluent (e.g., Potassium hydroxide)Suppressed ConductivityQuantification of anionic degradation products (e.g., organic acids). researchgate.net

Biochemical and Biological Research Aspects of 1 Amino 2 Methylpropan 2 Ol

1-Amino-2-methylpropan-2-ol as a Biochemical Reagent

This compound is recognized within the scientific community as a biochemical reagent used as a biological material or organic compound for research in the life sciences. abmole.comchemsrc.commedchemexpress.com Its utility stems from its bifunctional nature, possessing both a primary amine and a tertiary alcohol group. This structure makes it a valuable starting material and intermediate for the synthesis of more complex molecules. chemicalbook.com

In life science research, this compound is primarily employed as a versatile chemical building block. chemicalbook.com Its most notable application is as a synthetic intermediate in the preparation of various complex organic compounds, including specific enzyme inhibitors. chemicalbook.comhomesunshinepharma.com For instance, it is documented as an intermediate in the synthesis of metabolites of Darunavir, a significant antiretroviral drug. chemicalbook.com

The compound also finds application in analytical techniques crucial to biochemical research. It has been used in the development of methods for the enantioseparation of amino-naphthol analogues by supercritical fluid chromatography. chemsrc.com Furthermore, it has been involved in research concerning the collision-induced dissociation of aminophospholipids, contributing to the understanding of complex lipid structures. chemsrc.com

Table 1: Applications of this compound in Life Science Research

Application Area Specific Use Research Context Source(s)
Organic Synthesis Intermediate Synthesis of complex molecules, including enzyme inhibitors and drug metabolites. chemicalbook.comhomesunshinepharma.com
Pharmaceutical Chemistry Precursor Used in the preparation of metabolites for the antiviral drug Darunavir. chemicalbook.com
Analytical Chemistry Chromatographic Separations Enantioseparation of amino-naphthol analogues via supercritical fluid chromatography. chemsrc.com

| Mass Spectrometry | Fragmentation Studies | Research into the collision-induced dissociation of aminophospholipids. | chemsrc.com |

While the isomeric compound, 2-Amino-2-methyl-1-propanol (B13486) (AMP), is widely used as a component of buffer solutions for determining the activity of enzymes like alkaline phosphatase, the direct application of this compound as a standard biochemical buffer is not prominently documented. bio-world.comitwreagents.com The presence of both an amino group and a hydroxyl group gives the molecule theoretical buffering capacity. However, its primary documented role in biochemical and life science research is as a synthetic intermediate rather than as a pH-stabilizing agent in assays. chemicalbook.com

Interactions in Biological Systems and Metabolic Pathways

Direct research on the metabolic pathways and biological interactions of this compound as a standalone compound is limited. Its significance in biological systems is primarily understood through its role as a structural component of larger, pharmacologically active molecules. chemicalbook.com

The most significant context for the study of enzyme interactions involving the this compound structure is its incorporation into HIV protease inhibitors. chemicalbook.com It serves as a building block for metabolites of Darunavir. chemicalbook.com Darunavir functions by selectively inhibiting the catalytic activity of the HIV-1 protease, an enzyme essential for the virus's life cycle. researchgate.net It prevents the cleavage of viral Gag-Pol polyproteins, which in turn stops the formation of mature, infectious virus particles. researchgate.net The specific molecular structure derived from intermediates like this compound is integral to the resulting drug's ability to bind effectively to the active site of the protease enzyme.

Investigations into the biological activity of this compound focus on its utility as a precursor for pharmaceutically active compounds. abmole.comhomesunshinepharma.com Its potential is realized when it is integrated into larger molecules designed to exhibit specific therapeutic effects. The clear and potent biological activity of the resulting compounds, such as the antiretroviral action of Darunavir, underscores the importance of this precursor in drug discovery and development. researchgate.net

Pharmaceutical Chemistry and Drug Discovery

This compound is a key intermediate in pharmaceutical chemistry and the drug discovery process. homesunshinepharma.com Its structural features make it a valuable building block for creating complex pharmaceutical ingredients. chemicalbook.com

The compound's most critical role is as a documented intermediate in the synthesis pathway for metabolites of Darunavir, an FDA-approved protease inhibitor used in the treatment of HIV-1 infection. chemicalbook.comresearchgate.net The synthesis of such a complex and vital medication highlights the industrial and medicinal relevance of this chemical intermediate.

Furthermore, its application in chiral separation techniques, such as supercritical fluid chromatography, is essential in modern drug development. chemsrc.com Isolating a single, desired enantiomer of a drug candidate is often critical for ensuring therapeutic efficacy and minimizing potential side effects, making this a crucial application in pharmaceutical research.

Table 2: Role of this compound in Pharmaceutical Chemistry

Area of Pharmaceutical Science Role of this compound Example/Significance Source(s)
Medicinal Synthesis Versatile Intermediate Used to synthesize complex molecules and inhibitors for drug development. chemicalbook.comhomesunshinepharma.com
Antiviral Drug Development Precursor An intermediate in the preparation of metabolites for the HIV-1 protease inhibitor, Darunavir. chemicalbook.comresearchgate.net

| Drug Discovery | Chiral Separations | Employed in supercritical fluid chromatography to separate enantiomers of drug candidates. | chemsrc.com |

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a foundational organic compound utilized extensively in biochemical research and organic synthesis. Its bifunctional nature, containing both a primary amine (-NH2) and a tertiary hydroxyl (-OH) group on a branched hydrocarbon backbone, makes it a versatile precursor for the synthesis of more complex molecules. cymitquimica.com This structural arrangement allows it to participate in a variety of chemical reactions, rendering it a valuable building block for producing pharmaceutical intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). cymitquimica.com

The utility of this compound in pharmaceutical synthesis is primarily due to its identity as an amino alcohol. This class of compounds is crucial in medicinal chemistry for constructing molecules with desired biological activities. evitachem.comsmolecule.com The presence of both nucleophilic amino and hydroxyl groups allows for sequential or selective reactions to build molecular complexity. smolecule.com For instance, the amino group can undergo reactions like alkylation or acylation, while the hydroxyl group can be involved in esterification or etherification. This reactivity is harnessed in multi-step syntheses to create intermediates that are later incorporated into a final API structure.

Research has highlighted the role of related amino alcohols in the synthesis of various APIs, underscoring the importance of this chemical class. wikipedia.org The specific structure of this compound, with its dimethyl-substituted carbon atom adjacent to the amine, provides specific steric and electronic properties that can influence the reactivity and stability of the intermediates and final drug products.

Table 1: Profile of this compound as a Pharmaceutical Precursor

PropertyDescriptionSource(s)
Chemical Classification Amino Alcohol cymitquimica.com
Key Functional Groups Primary Amine (-NH2), Tertiary Hydroxyl (-OH) cymitquimica.com
Molecular Formula C₄H₁₁NO nih.gov
Primary Role in Synthesis Building block, Precursor, Intermediate cymitquimica.com
Key Applications Synthesis of Pharmaceutical Intermediates and APIs cymitquimica.com

Chiral Building Block in Enantiomerically Pure Drug Synthesis

In the development of pharmaceuticals, chirality plays a critical role, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities and metabolic fates. While this compound is an achiral molecule itself (it has no stereocenter), it serves as an important starting material in synthetic routes designed to create chiral molecules. Its structure is used to build key chiral fragments that are later incorporated into enantiomerically pure drugs.

The transformation of achiral starting materials like this compound into chiral products is a cornerstone of asymmetric synthesis. For example, derivatives of this compound can be reacted with chiral auxiliaries or catalysts to introduce stereocenters with high selectivity. Chiral amino alcohols are recognized as significant components in medicinal chemistry and are often targets of such syntheses. mdpi.com The synthesis of enantiomerically pure 2-heteroaromatic-substituted 1,2-amino alcohols, for instance, has been achieved through methods involving chiral tert-butanesulfinyl aldimines, demonstrating a strategy to build chirality from precursor molecules. researchgate.net

Furthermore, this compound has been employed in the field of chiral separations. It has been used as a component in supercritical fluid chromatography for the enantioseparation of certain amino-naphthol analogues, a process vital for the analysis and purification of chiral drugs. This showcases its utility not just in the synthesis but also in the resolution of chiral compounds, which is essential for producing single-enantiomer pharmaceuticals.

Role in the Synthesis of Specific Drug Compounds (e.g., Lercanidipine Hydrochloride Intermediate)

A prominent and well-documented application of this compound derivatives is in the industrial synthesis of Lercanidipine, a dihydropyridine (B1217469) calcium channel blocker used as an antihypertensive medication. google.comlookchem.com The synthesis does not use this compound directly but rather a more complex derivative, 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol , which is a key intermediate. google.comchemicalbook.comwipo.int This intermediate is also cataloged as "Lercanidipine EP Impurity E". synzeal.com

The synthesis of Lercanidipine involves the coupling of this key amino alcohol intermediate with another large molecular fragment. wipo.int According to patent literature, one common process involves reacting 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol with an acid halide derivative of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in an aprotic solvent. google.comwipo.int

The reaction scheme can be summarized as the esterification of the hydroxyl group on the 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol intermediate with the carboxylic acid chloride of the dihydropyridine ring system. google.com This step forms the final Lercanidipine molecule, which is chemically known as 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester. google.comgoogle.com The resulting product is often isolated as its hydrochloride salt to improve stability. wipo.int

Table 2: Key Compounds in the Synthesis of Lercanidipine

Compound NameCAS NumberMolecular FormulaRole in SynthesisSource(s)
2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol100442-33-9C₂₀H₂₇NOKey Intermediate chemicalbook.comsynzeal.com
2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chlorideNot AvailableC₁₇H₁₅ClN₂O₅Reactant (Acid Chloride) google.com
Lercanidipine100427-26-7C₃₆H₄₁N₃O₆Final API google.com
Lercanidipine Hydrochloride132866-11-6C₃₆H₄₂ClN₃O₆API Salt Form

Environmental and Atmospheric Chemistry of 1 Amino 2 Methylpropan 2 Ol

Atmospheric Degradation and Photo-oxidation Studies

Once released into the atmosphere, 2-Amino-2-methyl-1-propanol (B13486) is subject to chemical transformation, primarily initiated by reaction with hydroxyl (OH) radicals, a key atmospheric oxidant. nih.govresearchgate.netuio.no These photo-oxidation processes determine the atmospheric lifetime of AMP and lead to the formation of various secondary products. whiterose.ac.uk

The primary atmospheric degradation pathway for 2-Amino-2-methyl-1-propanol is its reaction with OH radicals. nih.govacs.org This reaction proceeds mainly through the abstraction of a hydrogen atom from the amine. nih.govuio.no Theoretical and experimental studies have elucidated the specific sites of H-atom abstraction and their relative importance. nih.govresearchgate.netwhiterose.ac.uk

Table 1: Branching Ratios for the OH-Initiated Degradation of 2-Amino-2-methyl-1-propanol

Abstraction Site Theoretical Prediction (%) nih.govuio.nowhiterose.ac.uk Experimental Derivation (%) nih.govresearchgate.netwhiterose.ac.ukacs.org
–CH₂– Group >70 70
–NH₂ Group 5–20 24
–CH₃ Groups 5–10 6

The photo-oxidation of 2-Amino-2-methyl-1-propanol results in a variety of gas-phase and aerosol-phase products. nih.govwhiterose.ac.uk Chamber experiments have identified 2-amino-2-methylpropanal (B8471781) as the major primary gas-phase product. nih.govresearchgate.netwhiterose.ac.uk

Other minor primary gas-phase products include:

Propan-2-imine nih.govwhiterose.ac.ukacs.org

2-iminopropanol nih.govwhiterose.ac.ukacs.org

Acetamide nih.govwhiterose.ac.ukacs.org

Formaldehyde nih.govwhiterose.ac.ukacs.org

The nitramine 2-methyl-2-(nitroamino)-1-propanol (B587109) (AMPNO2) nih.govwhiterose.ac.ukacs.org

Notably, experimental studies have found no evidence for the formation of carcinogenic nitrosamines. nih.govresearchgate.netwhiterose.ac.uk

A significant outcome of AMP's atmospheric photo-oxidation is the extensive formation of particles. nih.govwhiterose.ac.uk This aerosol formation is largely initiated by the reaction of AMP with nitric acid, forming AMP nitrate (B79036) salt, which constitutes the main component of the aerosol. nih.govwhiterose.ac.ukacs.org Minor quantities of the gas-phase oxidation products, including the nitramine AMPNO2, have also been detected within the particle phase. nih.govresearchgate.netwhiterose.ac.uk The secondary aerosol mass yield has been reported to be substantial, with a value of 1.06 ± 0.20. nih.gov

Table 2: Identified Products from the Photo-oxidation of 2-Amino-2-methyl-1-propanol

Product Name Chemical Formula Phase Classification
2-Amino-2-methylpropanal CH₃C(NH₂)(CH₃)CHO Gas Major Primary Product nih.govwhiterose.ac.uk
Propan-2-imine (CH₃)₂C=NH Gas Minor Primary Product nih.govwhiterose.ac.ukacs.org
2-Iminopropanol (CH₃)(CH₂OH)C=NH Gas Minor Primary Product nih.govwhiterose.ac.ukacs.org
Acetamide CH₃C(O)NH₂ Gas Minor Primary Product nih.govwhiterose.ac.ukacs.org
Formaldehyde CH₂O Gas Minor Primary Product nih.govwhiterose.ac.ukacs.org
2-Methyl-2-(nitroamino)-1-propanol CH₃C(CH₃)(NHNO₂)CH₂OH Gas & Aerosol Minor Primary Product nih.govwhiterose.ac.ukacs.org

Role in Pollution Control and Environmental Remediation

2-Amino-2-methyl-1-propanol plays a significant role in pollution control, most notably as a solvent in post-combustion carbon capture (PCC) technologies. nih.govresearchgate.net Amines are used to scrub carbon dioxide (CO₂) from the flue gas of power plants and other industrial sources. nih.govajol.info AMP is considered a promising candidate for this technology due to its high CO₂ loading capacity and resistance to degradation compared to other amines like monoethanolamine (MEA). nih.govresearchgate.net A blend of AMP and piperazine (B1678402) has been proposed as a benchmark solvent for CO₂ capture, potentially reducing costs for both coal- and gas-fired power plants. nih.gov

In 2014, the U.S. Environmental Protection Agency (EPA) issued a rule to exempt AMP from regulation as a volatile organic compound (VOC) under the Clean Air Act. epa.govepa.gov This decision was based on scientific data demonstrating that AMP has negligible reactivity and contributes very little to the formation of ground-level ozone, a major component of smog. epa.gov This regulatory change facilitates the use of AMP in formulations like water-based coatings, allowing manufacturers to meet VOC limits without using more toxic or ozone-reactive chemicals. epa.gov The compound is also used as a corrosion inhibitor, an emulsifier, and a scavenger of CO₂ and hydrogen sulfide (B99878) (H₂S) in oil and gas applications. advancionsciences.com

Q & A

Q. What are the recommended laboratory synthesis methods for 1-Amino-2-methylpropan-2-ol?

The compound is typically synthesized via the reaction of ammonia with epichlorohydrin derivatives or through reductive amination of ketones. For example, hydrochlorination of tert-amino alcohols (e.g., 2-Amino-2-methyl-1-propanol hydrochloride) is a common route, requiring careful pH control and purification via recrystallization . Alternative methods include the use of catalytic hydrogenation for intermediates, though steric hindrance from the tert-amino group may necessitate optimized reaction conditions .

Q. How can researchers assess and ensure the purity of this compound?

Purity analysis should combine chromatographic and spectroscopic techniques:

  • Gas Chromatography (GC) : Effective for detecting volatile impurities (e.g., residual solvents or unreacted precursors), with purity thresholds ≥97% as per commercial standards .
  • Titration : Acid-base titration quantifies free amine content, critical for stoichiometric applications .
  • NMR Spectroscopy : Identifies structural impurities (e.g., regioisomers) via characteristic shifts for the tertiary amine (δ ~1.3 ppm for CH3 groups) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves, splash goggles, and lab coats are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation; the compound’s flammability (Category 4) requires storage away from ignition sources .
  • Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the steric hindrance of the tert-amino group influence reactivity in nucleophilic substitutions?

The bulky tert-amino group reduces nucleophilicity at the adjacent hydroxyl-bearing carbon, favoring elimination over substitution in SN2 reactions. For example, in chlorination reactions, competing pathways may yield alkene byproducts unless reaction kinetics are controlled via low-temperature stepwise addition . Computational modeling (DFT) can predict regioselectivity by analyzing transition-state steric effects .

Q. What strategies resolve discrepancies in NMR data caused by tautomerism or dynamic processes?

  • Variable Temperature (VT) NMR : Suppresses tautomeric equilibria (e.g., amine-iminol shifts) by acquiring spectra at low temperatures (<−40°C) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, particularly in the δ 1.2–1.5 ppm region for methyl groups adjacent to the amine .
  • Deuterium Exchange : Confirms labile protons (e.g., -NH2) by observing signal disappearance upon D2O addition .

Q. How can this compound serve as a building block for heterocyclic compounds?

The compound’s tertiary amine and hydroxyl groups enable its use in synthesizing benzimidazole and imidazoline derivatives. For example, coupling with carboxylic acid chlorides under Mitsunobu conditions forms N-alkylated intermediates, which cyclize to yield bioactive heterocycles. Key challenges include minimizing retro-aldol side reactions, achievable via controlled microwave-assisted heating (80–100°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting reported melting points or spectral data?

  • Orthogonal Validation : Cross-check melting points with DSC (Differential Scanning Calorimetry) and compare IR spectra for functional group consistency .
  • Batch-Specific Variability : Impurities (e.g., 2-Methylamino-2-methyl-1-propanol in commercial batches) may alter physical properties; quantify via GC-MS .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Thermal Stability : Decomposes above 150°C, releasing ammonia; store at 2–8°C in amber vials to prevent oxidation .
  • Hygroscopicity : Absorbs moisture, forming hydrates that affect reactivity; use molecular sieves in anhydrous applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.